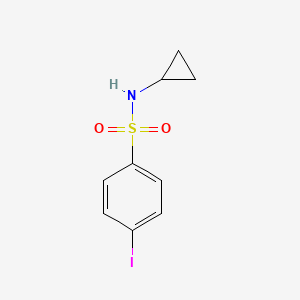

N-cyclopropyl-4-iodobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCZGONWLWIQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Kinetics of N Cyclopropyl 4 Iodobenzenesulfonamide and Analogous Cyclopropyl Sulfonamides

Computational Elucidation of Reaction Pathways and Transition States

Theoretical and computational chemistry provides indispensable tools for understanding the intricate details of chemical reactions. For molecules like N-cyclopropyl-4-iodobenzenesulfonamide and its analogs, computational methods can map out reaction energy profiles, characterize the fleeting transition states that govern reaction rates, and explain observed selectivities. Methodologies such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, Molecular Electron Density Theory (MEDT), and Bonding Evolution Theory (BET) offer powerful insights into reaction mechanisms at the electronic level.

Hybrid QM/MM methods are a powerful approach for studying reactions in complex environments, such as in solution or within an enzyme's active site. chemrxiv.org This technique partitions the system into two regions: a smaller, electronically significant area where bond-breaking and bond-forming events occur, which is treated with high-level quantum mechanics (QM), and the larger surrounding environment (e.g., solvent molecules, protein backbone), which is described by a more computationally efficient molecular mechanics (MM) force field. peerj.com

For a reaction involving a cyclopropyl (B3062369) sulfonamide, the QM region would typically include the cyclopropyl ring, the sulfonamide group, and the reacting partner. The MM region would encompass the rest of the system. This dual-level approach allows for the accurate modeling of electronic rearrangements in the reacting core while accounting for the steric and electrostatic influence of the environment.

QM/MM simulations are particularly adept at:

Mapping Potential Energy Surfaces: By calculating the energy of the system along a reaction coordinate, QM/MM methods can identify energy minima corresponding to reactants and products, as well as the saddle points representing transition states.

Calculating Free Energy Barriers: Through advanced sampling techniques like molecular dynamics, these simulations can determine the free energy of activation (ΔG‡), which is directly related to the reaction rate. This allows for a quantitative comparison between different proposed mechanistic pathways.

Characterizing Transition State Structures: The simulations provide detailed geometric and electronic information about the transition state, revealing the nature of the bonds being formed and broken. For instance, in a study of triose phosphate (B84403) isomerase, molecular dynamics simulations were used to characterize the binding interactions between the enzyme and various sulfonamides, estimating interaction energies through methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM–PBSA). peerj.com

| Parameter | Description | Application Example |

| QM Region | The core part of the system treated with quantum mechanics (e.g., reacting molecules). | Cyclopropyl ring and sulfonamide moiety of N-cyclopropyl-4-iodobenzenesulfonamide. |

| MM Region | The larger environment described by classical mechanics (e.g., solvent, protein). | Explicit solvent molecules or surrounding amino acid residues in an enzyme active site. |

| ΔG‡ (Free Energy of Activation) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. | Calculating the barrier for the ring-opening of the cyclopropyl group to predict its kinetic feasibility. |

| Transition State (TS) | The highest energy point on the reaction pathway, representing the fleeting intermediate state. | Elucidating the geometry and electronic structure of the TS for a cycloaddition reaction. |

Molecular Electron Density Theory (MEDT) posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. luisrdomingo.com Within this framework, Conceptual Density Functional Theory (CDFT) provides a set of reactivity indices that can predict the course of polar reactions, such as cycloadditions. mdpi.com

For a potential [3+2] cycloaddition reaction involving a cyclopropyl-containing molecule, CDFT can be used to analyze the electronic properties of the reactants. Key CDFT indices include:

Electronic Chemical Potential (μ): Indicates the tendency of electron density to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): A measure of the energy stabilization when a system acquires additional electronic charge. Reagents are classified as strong, moderate, or marginal electrophiles.

Global Nucleophilicity (N): A measure of the nucleophilic character of a molecule. Reagents can be classified as strong, moderate, or marginal nucleophiles.

The direction of electron flow in a polar reaction is determined by the difference in the electronic chemical potential of the reactants. By analyzing these indices, the feasibility and polar nature of a reaction can be predicted. For instance, in the [3+2] cycloaddition of an azomethine ylide with dimethyl acetylenedicarboxylate, CDFT analysis showed the ylide to be an ambiphilic species while the acetylene (B1199291) derivative was a strong electrophile, indicating a polar reaction with a forward electron density flux. rsc.org The analysis of local reactivity through Parr functions can further predict regioselectivity by identifying the most nucleophilic and electrophilic centers within the reacting molecules. rsc.org

| CDFT Index | Definition | Significance in Cycloadditions |

| Electrophilicity (ω) | The ability of a molecule to accept electrons. | A large difference in ω between reactants suggests a polar, and likely faster, reaction. |

| Nucleophilicity (N) | The ability of a molecule to donate electrons. | Identifies which reactant will act as the electron donor in the cycloaddition. |

| Parr Functions (Pk+/Pk-) | Local reactivity indices that identify the most electrophilic/nucleophilic sites within a molecule. | Predicts the regioselectivity by indicating which atoms are most likely to form new bonds. |

Studies on cycloadditions involving nitrones and substituted ethylenes have shown that the polar character of the reaction, as quantified by CDFT, is crucial in determining the reaction mechanism, regioselectivity, and stereoselectivity. acs.org

Bonding Evolution Theory (BET) provides a detailed description of the sequence of bond formation and cleavage events along a reaction pathway. researchgate.netrsc.org It achieves this by analyzing the topological changes in the Electron Localization Function (ELF), which reveals the regions of space associated with electron pairs (core, bonding, and non-bonding).

A BET analysis divides a reaction mechanism into a series of structural stability domains (SSDs). The transition from one SSD to the next is marked by a "catastrophe" in the ELF topology, which corresponds to a significant electronic event, such as the formation or breaking of a covalent bond. rsc.org

For a cycloaddition reaction, BET can elucidate whether the process is concerted (all bonds form simultaneously) or stepwise (bonds form sequentially). For example, a BET study of the [3+2] cycloaddition between nitrones and electron-deficient ethylenes revealed a non-concerted, one-step mechanism. rsc.org The analysis showed that the formation of the C-C single bond occurred first, followed by the formation of the O-C bond. This detailed mechanistic insight allows for the rejection of purely pericyclic descriptions and provides a more nuanced understanding of the electronic rearrangements that govern the reaction. researchgate.netrsc.org

Kinetics of Cyclopropane (B1198618) Ring-Opening Reactions in Radical Processes

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.6 kcal/mol, due to distorted bond angles and torsional strain from eclipsed C-H bonds. masterorganicchemistry.com This inherent strain makes the three-membered ring susceptible to ring-opening reactions, particularly in radical processes where the formation of a more stable, open-chain radical is highly exothermic.

The release of ring strain is a powerful thermodynamic driving force for reactions involving cyclopropanes. nih.gov In radical reactions, the formation of a cyclopropylcarbinyl radical can be followed by a rapid, often irreversible, ring-opening to yield a more stable homoallylic radical. This process is highly exothermic due to the relief of approximately 115 kJ/mol of strain energy.

The kinetics of these ring-opening reactions are often used as "radical clocks" to measure the rates of other competing radical reactions. The rate of the cyclopropylcarbinyl radical rearrangement is well-calibrated and serves as a reliable benchmark. This strain-driven reactivity is a key feature in many synthetic methodologies that use cyclopropane derivatives as versatile building blocks. nih.govbeilstein-journals.org The facility of this process makes cyclopropane rings effective probes for radical intermediates in both chemical and enzymatic reaction mechanisms.

The rate of cyclopropylcarbinyl radical ring-opening is highly sensitive to the nature and position of substituents on the cyclopropane ring or at the radical center. These effects can be rationalized by considering the stability of both the initial cyclopropylcarbinyl radical and the resulting open-chain radical.

The key factors influencing the kinetics are:

Stability of the Initial Radical: Substituents that stabilize the initial radical (e.g., a phenyl group at the radical center) decrease the rate of ring-opening. For example, the phenyl-substituted cyclopropylcarbinyl radical opens approximately 1000 times slower than the unsubstituted parent radical. acs.org

Stability of the Rearranged Radical: Substituents that stabilize the open-chain product radical accelerate the ring-opening process. For instance, substituents that lead to the formation of a more stable benzylic or tertiary radical upon ring-opening significantly increase the reaction rate.

Polar Effects: The transition state for ring-opening can have dipolar character. Electron-donating or electron-withdrawing groups can influence the rate by stabilizing this transition state. Studies have shown that ester-substituted radicals react at comparable rates to alkyl-substituted ones due to favorable polarization in the transition state. acs.org

In reactions involving cyclopropylanilines, for instance, the electronic nature of substituents on the aromatic ring can influence the facility of radical-mediated ring-opening reactions. nih.gov Similarly, for cyclopropanols, electron-rich substituents on attached phenyl rings generally lead to higher yields in ring-opening reactions compared to electron-deficient ones. nih.gov

| Factor | Effect on Ring-Opening Rate | Example |

| Stabilization of Initial Radical | Decreases Rate | A phenyl group on the carbon bearing the radical electron slows the reaction. acs.org |

| Stabilization of Product Radical | Increases Rate | A substituent that forms a benzylic radical upon opening accelerates the reaction. |

| Polar Effects in Transition State | Can Increase Rate | An ester group can stabilize the transition state, leading to a faster reaction. acs.org |

Regioselectivity Studies: Insights from N-dealkylation Mechanisms

The N-dealkylation of N-substituted sulfonamides is a critical metabolic pathway, often catalyzed by cytochrome P450 (P450) enzymes. Understanding the regioselectivity of this process, i.e., which N-substituent is preferentially removed, is crucial for predicting the metabolic fate of pharmacologically active compounds. While direct mechanistic studies on N-cyclopropyl-4-iodobenzenesulfonamide are not extensively documented in the reviewed literature, valuable insights can be drawn from theoretical and experimental studies on analogous N-cyclopropyl-N-alkyl aromatic compounds.

Theoretical investigations into the N-dealkylation of N-cyclopropyl-N-methylaniline by P450 provide a relevant model for understanding the factors governing regioselectivity. nih.govrsc.org This process typically involves two main steps: an initial Cα-H hydroxylation of one of the N-substituents to form a carbinolamine intermediate, followed by the decomposition of this intermediate to yield the dealkylated product and a corresponding aldehyde or ketone. nih.govrsc.org The rate-limiting step is the initial hydrogen atom transfer (HAT) from the α-carbon of either the cyclopropyl or the methyl group. nih.govrsc.org

Interestingly, studies on N-cyclopropyl-N-methylaniline revealed a clear preference for N-demethylation over N-decyclopropylation. nih.govrsc.org This is noteworthy because the bond dissociation energy (BDE) of the Cα-H bond on the cyclopropyl group is lower than that on the methyl group, which would typically suggest a preference for cyclopropyl C-H activation. nih.govrsc.org The observed regioselectivity is attributed to the electronic effects within the molecule and the influence of the enzyme's active site environment. nih.govrsc.org The tertiary amine possesses a unique πPh-πC-N conjugated system that imparts a polar character to the transition state of the HAT step. nih.govrsc.org The polarity and hydrogen-bonding capabilities of the protein pocket can therefore significantly influence the regioselectivity, favoring the pathway with the more stabilized transition state. nih.govrsc.org

Furthermore, the decomposition of the carbinolamine intermediate is a water-assisted proton-transfer process. nih.govrsc.org In the case of N-decyclopropylation, the product is cyclopropanone, which is formed with its ring intact. nih.govrsc.org This finding is significant as it sheds light on the potential for P450 inactivation; the lack of ring-opened products suggests that for this particular substrate, the N-dealkylation pathway does not necessarily lead to reactive species that would inactivate the enzyme. nih.govrsc.org

The electrochemical oxidation of N,N-diethylbenzenesulfonamide provides another perspective on N-dealkylation, mimicking the oxidative processes catalyzed by P450. mdpi.com These studies show a stepwise dealkylation process, with the formation of mono-dealkylated and di-dealkylated products, highlighting the feasibility of sequential N-dealkylation reactions. mdpi.com

Table 1: Factors Influencing Regioselectivity in N-dealkylation of N-Cyclopropyl-N-Alkyl Anilines

| Factor | Influence on Regioselectivity | Reference |

| Bond Dissociation Energy (BDE) | A lower Cα-H BDE on the cyclopropyl group would suggest preferential N-decyclopropylation. | nih.govrsc.org |

| Electronic Effects | The presence of a πPh-πC-N conjugated system creates a polar transition state. | nih.govrsc.org |

| Enzymatic Environment | The polarity and hydrogen-bonding capability of the P450 active site can override BDE effects, favoring N-demethylation. | nih.govrsc.org |

| Intermediate Stability | The relative stability of the carbinolamine intermediates for each dealkylation pathway can influence the preferred route. | nih.govrsc.org |

Radical Generation and Capture Processes in Reactions Involving Cyclopropyl Sulfonamides

The generation of nitrogen-centered radicals from sulfonamides is a key step in various synthetic transformations. nih.govrsc.org These reactive intermediates can participate in a range of subsequent reactions, including intramolecular cyclizations and intermolecular trapping, leading to the formation of new carbon-nitrogen bonds. nih.govnih.gov In the context of cyclopropyl-substituted sulfonamides, the fate of the cyclopropyl group under radical conditions is of particular interest due to its potential for ring-opening.

Studies on the oxidation of N-cyclopropylamines, such as N-cyclopropyl-N-methylaniline, by single electron transfer (SET) oxidants like horseradish peroxidase, provide a model for the behavior of the cyclopropyl group. nih.govresearchgate.net The initial oxidation of the nitrogen atom forms a highly reactive aminium cation radical. nih.govresearchgate.net This intermediate can then undergo fragmentation of the cyclopropyl ring to generate a distonic cation radical. nih.govresearchgate.net The fate of this ring-opened radical is dependent on the reaction conditions. In the presence of oxygen, it can be trapped to form linear products, while under anaerobic conditions, it can undergo intramolecular cyclization. nih.govresearchgate.net

The generation of radicals from sulfonamides can also be achieved through photoredox catalysis. chemrxiv.orgresearchgate.net For instance, sulfamoyl radicals can be generated from a nitrogen radical precursor and a sulfur dioxide source under visible light irradiation. chemrxiv.orgresearchgate.net These sulfamoyl radicals can then be trapped by electron-rich olefins. chemrxiv.org

In the case of radical cyclizations of ene sulfonamides, an initial radical addition to the double bond produces an α-sulfonamidoyl radical. nih.gov This radical can then undergo a β-fragmentation, eliminating a sulfonyl radical and forming an imine. nih.gov This process demonstrates a pathway for the cleavage of the stable N-SO2Ar bond under mild reductive conditions. nih.gov

The cyclopropyl group itself can act as a radical clock, where the rate of ring-opening of a cyclopropylmethyl radical can be used to probe the kinetics of radical reactions. However, in the context of N-dealkylation of cyclopropylamines, the initial aminium radical can lead to ring fragmentation, influencing the subsequent reaction pathways. nih.govresearchgate.net

Table 2: Products from the Oxidation of N-cyclopropyl-N-methylaniline by Horseradish Peroxidase

| Condition | Product 1 | Molar Yield | Product 2 | Molar Yield | Product 3 | Molar Yield | Reference |

| Aerobic (Air) | N-methylaniline | 0.2 | β-hydroxypropionic acid | 0.2 | N-methylquinolinium | 0.8 | nih.govresearchgate.net |

| Aerobic (Pure O₂) | N-methylaniline | 0.7 | β-hydroxypropionic acid | 0.7 | N-methylquinolinium | 0.3 | nih.govresearchgate.net |

| Anaerobic | N-methylquinolinium | 1.0 | - | - | - | - | nih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of N Cyclopropyl 4 Iodobenzenesulfonamide Molecular Structure

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's solid-state structure. For N-cyclopropyl-4-iodobenzenesulfonamide, a suitable single crystal would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map and, subsequently, the precise atomic positions.

Table 1: Expected Crystallographic Data for N-cyclopropyl-4-iodobenzenesulfonamide

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Bond Lengths (Å) | S=O, S-N, S-C, C-I, N-H |

| Key Bond Angles (°) | O-S-O, C-S-N, S-N-C |

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. cgs.gov.cz It is used to identify crystalline phases, assess sample purity, and investigate polymorphism. libretexts.org A PXRD pattern for a bulk sample of N-cyclopropyl-4-iodobenzenesulfonamide would serve as a unique fingerprint for its specific crystalline form. cgs.gov.cz This technique is crucial in quality control to ensure phase purity and can be used to compare different batches of the synthesized compound. If the compound can exist in multiple crystalline forms (polymorphs), PXRD is essential for their identification and characterization, as different polymorphs can have distinct physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For N-cyclopropyl-4-iodobenzenesulfonamide, ¹H and ¹³C NMR spectra would provide definitive confirmation of its covalent framework.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the sulfonamide N-H proton, and the cyclopropyl (B3062369) protons. The aromatic protons would likely appear as an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H proton would be a singlet or a broad signal, and its chemical shift could be solvent-dependent. The cyclopropyl group would exhibit complex multiplets in the aliphatic region due to geminal and vicinal coupling.

Table 2: Predicted ¹H NMR Spectral Data for N-cyclopropyl-4-iodobenzenesulfonamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to SO₂) | ~7.8 - 8.0 | Doublet | ~8.5 |

| Aromatic (ortho to I) | ~7.6 - 7.8 | Doublet | ~8.5 |

| N-H | Variable (e.g., 5.0 - 6.0) | Singlet (broad) | N/A |

| Cyclopropyl (CH) | ~2.4 - 2.6 | Multiplet | Complex |

Table 3: Predicted ¹³C NMR Spectral Data for N-cyclopropyl-4-iodobenzenesulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-S) | ~140 - 142 |

| Aromatic (C-I) | ~98 - 102 |

| Aromatic (CH, ortho to SO₂) | ~128 - 130 |

| Aromatic (CH, ortho to I) | ~138 - 140 |

| Cyclopropyl (CH) | ~28 - 32 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Structure and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

The IR and Raman spectra of N-cyclopropyl-4-iodobenzenesulfonamide would display characteristic bands confirming the presence of the key functional groups. The sulfonamide group would be identified by strong S=O stretching vibrations. The N-H bond would give rise to a distinct stretching frequency. Vibrations associated with the aromatic ring and the cyclopropyl group would also be observable.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for N-cyclopropyl-4-iodobenzenesulfonamide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| N-H | Stretching | ~3250 - 3350 | Weak |

| Aromatic C-H | Stretching | ~3050 - 3100 | Medium |

| Cyclopropyl C-H | Stretching | ~3000 - 3080 | Medium |

| S=O | Asymmetric Stretching | ~1330 - 1360 | Medium |

| S=O | Symmetric Stretching | ~1150 - 1180 | Strong |

| C-S | Stretching | ~680 - 750 | Strong |

Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IM-MS) for Molecular and Supramolecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. miamioh.edu For N-cyclopropyl-4-iodobenzenesulfonamide (C₉H₁₀INO₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight is approximately 323 g/mol . nih.gov

The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve characteristic losses, such as the neutral loss of sulfur dioxide (SO₂), cleavage of the N-cyclopropyl bond, and loss of the iodine atom. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. chromatographyonline.com This separation, which occurs on a millisecond timescale, yields a collision cross-section (CCS) value—a parameter related to the ion's rotational average projected area. nih.govresearchgate.net While specific IM-MS data for this compound is not available, this technique could be used to separate it from potential isomers or impurities and provide conformational information about the gas-phase ion. chromatographyonline.com

Table 5: Expected Mass Spectrometry Data for N-cyclopropyl-4-iodobenzenesulfonamide

| Ion | m/z (approximate) | Description |

|---|---|---|

| [M+H]⁺ | 324 | Protonated molecular ion |

| [M]⁺˙ | 323 | Molecular ion |

| [M-SO₂]⁺˙ | 259 | Loss of sulfur dioxide |

| [M-C₃H₅N]⁺ | 268 | Loss of cyclopropylamine (B47189) moiety |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The unambiguous structural elucidation of N-cyclopropyl-4-iodobenzenesulfonamide is achieved through the careful integration of data from the various spectroscopic and crystallographic techniques discussed. youtube.com No single technique alone can provide a complete picture, but together they offer confirmatory and complementary evidence.

The process begins with Mass Spectrometry, which confirms the molecular weight and elemental formula. Vibrational spectroscopy (IR and Raman) then identifies the key functional groups, confirming its classification as a sulfonamide. Subsequently, NMR spectroscopy provides the detailed covalent framework, establishing the precise connectivity between the 4-iodophenyl, sulfonamide, and cyclopropyl moieties. Finally, single-crystal X-ray diffraction, if a suitable crystal can be obtained, reveals the exact three-dimensional arrangement of the atoms in the solid state, including bond lengths, angles, and intermolecular packing. The data from PXRD can then serve as a reference for ensuring the purity and phase consistency of bulk samples. This integrated approach ensures a comprehensive and definitive structural characterization of the molecule.

Computational Chemistry and Theoretical Characterization of N Cyclopropyl 4 Iodobenzenesulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of molecules. chemijournal.com These studies on N-cyclopropyl-4-iodobenzenesulfonamide reveal detailed information about its geometry, vibrational modes, electronic orbitals, and charge distribution.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-cyclopropyl-4-iodobenzenesulfonamide, calculations performed using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, can predict key structural parameters. researchgate.netmdpi.com The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations typically pertain to molecules in the gaseous phase, which may lead to slight deviations when compared to experimental data from solid-state structures like X-ray crystallography. scirp.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-I | 2.102 |

| Bond Length (Å) | S-O1 | 1.435 |

| Bond Length (Å) | S-O2 | 1.435 |

| Bond Length (Å) | S-N | 1.648 |

| Bond Length (Å) | N-C(cyclopropyl) | 1.475 |

| Bond Angle (°) | O1-S-O2 | 119.8 |

| Bond Angle (°) | C(ring)-S-N | 107.5 |

| Bond Angle (°) | S-N-C(cyclopropyl) | 121.3 |

Vibrational frequency calculations are subsequently performed on the optimized geometry. readthedocs.io These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. scirp.org The calculated vibrational modes can be assigned to specific molecular motions, such as the characteristic stretching of the S=O and N-H bonds, providing a theoretical spectrum that can be compared with experimental results. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. chemijournal.commdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scielo.org.zamdpi.com

For N-cyclopropyl-4-iodobenzenesulfonamide, the HOMO is expected to be localized primarily on the iodobenzene (B50100) ring, which is electron-rich, while the LUMO is likely centered on the electron-withdrawing benzenesulfonamide (B165840) portion. The energy of these orbitals allows for the calculation of various global reactivity descriptors. mdpi.comglobalresearchonline.net These quantum chemical parameters help to quantify the molecule's reactive behavior. nih.gov

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.58 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.33 | High kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.58 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.67 | Resistance to change in electron configuration |

| Electronegativity (χ) | (I + A) / 2 | 3.92 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 2.88 | Propensity to accept electrons |

Mulliken population analysis is a method to estimate the partial atomic charges within a molecule, providing insight into the intramolecular charge distribution. osti.gov For N-cyclopropyl-4-iodobenzenesulfonamide, these calculations typically show a significant negative charge on the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom, while the sulfur atom and the hydrogen attached to the nitrogen carry positive charges. This charge distribution is critical for understanding intermolecular interactions.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. mdpi.com It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. chemijournal.comglobalresearchonline.net In the MEP map of N-cyclopropyl-4-iodobenzenesulfonamide, the regions of most negative potential (typically colored red) are localized over the sulfonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the amide proton (N-H), highlighting its susceptibility to nucleophilic attack. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT calculations identify a molecule's minimum energy structure, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational flexibility over time. nih.gov By simulating the motions of atoms and bonds at a given temperature, MD can explore the different conformations the molecule can adopt. mdpi.com

For N-cyclopropyl-4-iodobenzenesulfonamide, MD simulations can be used to study the rotational barriers around key single bonds, such as the S-N bond and the N-C(cyclopropyl) bond. This analysis reveals the most populated conformations in solution and the energy required to transition between them. nih.govresearchgate.net Understanding the accessible conformations is crucial, as the molecule's shape can significantly influence its ability to interact with other molecules or biological targets. escholarship.org

Quantum Chemical Calculations for Mechanistic Insights and Selectivity

Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating reaction mechanisms. patonlab.com By mapping the potential energy surface of a reaction, these methods can identify transition states and intermediates, allowing for the calculation of activation energies. This information provides a detailed understanding of reaction pathways, kinetics, and selectivity.

For N-cyclopropyl-4-iodobenzenesulfonamide, such calculations could be applied to:

Synthesis Reactions: Modeling the final step of its synthesis, for example, the reaction between 4-iodobenzenesulfonyl chloride and cyclopropylamine (B47189), to understand the reaction barrier and potential side products.

Cross-Coupling Reactions: Investigating the mechanism of palladium-catalyzed cross-coupling reactions at the C-I bond to predict the most favorable conditions and catalyst systems.

Reactivity of the Cyclopropyl (B3062369) Ring: Modeling potential ring-opening reactions under specific conditions (e.g., acidic or radical) to assess the stability and reactivity of this functional group.

These mechanistic studies are invaluable for optimizing existing synthetic routes and designing new chemical transformations with desired selectivity. mdpi.com

Computational Design of Tunable Sensors and Recognition Assays Based on Cyclopropyl Reactivity

The unique chemical properties of the cyclopropyl group, particularly its susceptibility to ring-opening reactions under strain or upon interaction with radicals, can be exploited in sensor design. nih.gov Computational chemistry plays a vital role in the rational design of such sensors.

A hypothetical sensor based on N-cyclopropyl-4-iodobenzenesulfonamide could be designed to detect specific radical species. The interaction of a target radical with the cyclopropyl ring could initiate a ring-opening reaction, leading to a structurally distinct product. This transformation would alter the molecule's electronic properties, causing a detectable change in its fluorescence or UV-Vis absorption spectrum.

The computational design process for such a sensor would involve several steps:

| Step | Computational Method | Objective |

|---|---|---|

| 1. Baseline Characterization | DFT, TD-DFT | Calculate the electronic structure and theoretical spectrum of the intact sensor molecule. |

| 2. Reactivity Modeling | DFT (Transition State Search) | Model the reaction between the sensor's cyclopropyl group and the target analyte (e.g., a radical). Calculate the activation energy to assess reaction feasibility. nih.gov |

| 3. Product Characterization | DFT, TD-DFT | Determine the structure and theoretical spectrum of the post-reaction product. |

| 4. Signal Prediction | Comparison of Spectra | Compare the theoretical spectra of the reactant and product to predict the magnitude and wavelength of the detectable signal (e.g., color change or fluorescence turn-on). |

By computationally screening different substituents on the aromatic ring or modifications to the sulfonamide group, the sensor's selectivity and sensitivity towards a specific target can be fine-tuned before any experimental synthesis is undertaken. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of N Cyclopropyl 4 Iodobenzenesulfonamide Derivatives

Halogen Bonding Interactions Involving the Iodo Substituent

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the hypothetical case of N-cyclopropyl-4-iodobenzenesulfonamide, the iodine atom is expected to be the primary site for halogen bonding. This is due to the electron-withdrawing nature of the adjacent benzene (B151609) ring and sulfonamide group, which would create a region of positive electrostatic potential on the iodine atom, known as a σ-hole. This σ-hole could then interact with electron-rich atoms like oxygen or nitrogen from neighboring molecules to direct crystal packing and the formation of larger supramolecular structures.

Exploration of Noncovalent Synthons for Supramolecular Assembly

Noncovalent synthons are structural motifs that describe the predictable and reliable formation of intermolecular interactions in crystal engineering. For N-cyclopropyl-4-iodobenzenesulfonamide, several potential synthons could be envisaged. Beyond halogen bonding, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). This could lead to the formation of robust hydrogen-bonded chains or dimers, which are common in sulfonamide crystal structures. The interplay between these hydrogen bonds and the aforementioned halogen bonds would be a key aspect in the design of its supramolecular assemblies.

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. While there is no specific research on N-cyclopropyl-4-iodobenzenesulfonamide acting as a host or guest, molecules with well-defined cavities or clefts are typically required for such interactions. It is conceivable that derivatives of this compound could be incorporated into larger macrocyclic hosts, or that self-assembled structures of the compound itself could create cavities capable of encapsulating small solvent molecules or other guests.

Self-Assembly Principles and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The principles governing this process for N-cyclopropyl-4-iodobenzenesulfonamide would be dictated by the hierarchy and strength of its potential non-covalent interactions. The combination of hydrogen bonding, halogen bonding, and weaker π-π stacking interactions from the benzene rings could lead to the formation of complex and predictable one-, two-, or three-dimensional supramolecular architectures. The specific outcome of this self-assembly would depend on factors such as solvent and temperature.

Applications of N Cyclopropyl 4 Iodobenzenesulfonamide in Advanced Organic Synthesis and Catalysis

Role as a Synthetic Building Block for Complex Organic Scaffolds

The unique combination of a cyclopropyl (B3062369) ring and an iodoaryl sulfonamide within one molecule provides two distinct points for chemical modification. The iodo-group is a classical handle for transition metal-catalyzed cross-coupling reactions, while the N-cyclopropylsulfonamide portion can be used to introduce conformationally rigid elements into larger molecules.

The incorporation of rigid structural motifs into peptides is a crucial strategy for developing peptidomimetics with enhanced metabolic stability and specific secondary structures. researchgate.netnih.gov Cyclopropane-containing amino acids are highly sought-after building blocks for this purpose, as the three-membered ring severely restricts the conformational freedom of the peptide backbone. researchgate.net

N-cyclopropyl-4-iodobenzenesulfonamide can serve as a precursor for such constrained amino acids. The N-cyclopropyl group acts as a key component of the rigidifying element. The 4-iodobenzenesulfonyl moiety can function as a protecting group for the amine, which can be removed at a later synthetic stage. More importantly, the iodo-substituent allows for the introduction of various side chains through cross-coupling reactions, enabling the creation of a library of diverse, non-proteinogenic amino acids. These building blocks can then be incorporated into peptide chains to control their folding and enhance their biological activity. nih.gov The strategy of using cyclopropane-based units is fundamental in designing peptidomimetics that can effectively mimic the bioactive conformations of natural peptides. researchgate.net

Catalytic Applications in Organic Transformations

The reactivity of the iodoaryl group makes N-cyclopropyl-4-iodobenzenesulfonamide an excellent substrate for numerous catalytic processes. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, forming the basis of many complex molecule syntheses.

The carbon-iodine bond in N-cyclopropyl-4-iodobenzenesulfonamide is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes. This reactivity makes it an ideal substrate for a variety of cross-coupling reactions that are cornerstones of modern organic synthesis. nih.gov

Suzuki Coupling: This reaction pairs the iodoaryl group with a boronic acid or ester to form a new C-C bond, creating biaryl structures. This is one of the most widely used methods for this type of transformation due to its high functional group tolerance. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene, forming a new substituted alkene. organic-chemistry.orgmdpi.comyoutube.com This reaction is highly valuable for synthesizing complex olefinic compounds and has been used in the total synthesis of natural products like morphine. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce substituted alkynes. organic-chemistry.orgnih.govresearchgate.net These products are important intermediates for pharmaceuticals and organic materials. nih.gov

The following table summarizes representative conditions and outcomes for these key transition metal-catalyzed reactions using aryl iodide substrates analogous to N-cyclopropyl-4-iodobenzenesulfonamide.

Table 1: Representative Transition Metal-Catalyzed Reactions with Aryl Iodides

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95% |

| Heck | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80-90% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 90-98% |

In an effort to develop more environmentally friendly synthetic methods, transition metal-catalyzed reactions are increasingly being performed in aqueous media. Micellar catalysis, where surfactants form nanoparticles (micelles) in water, provides a hydrophobic environment that can solubilize organic substrates and catalysts, thereby facilitating reactions in water. This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. The Suzuki, Heck, and Sonogashira couplings of aryl iodides like N-cyclopropyl-4-iodobenzenesulfonamide can be effectively carried out under these sustainable conditions, often at room temperature.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. rsc.org N-cyclopropyl-4-iodobenzenesulfonamide has features that make it amenable to such transformations. The N-S bond of the sulfonamide can be cleaved under reductive conditions to generate nitrogen-centered radicals, which can participate in a variety of bond-forming reactions. rsc.org

Furthermore, the aryl iodide moiety can engage in radical reactions. Under photoredox conditions, the C-I bond can be homolytically cleaved to generate an aryl radical. This radical can then be trapped by various partners in cross-coupling type reactions, providing an alternative to traditional transition metal-catalyzed pathways. nih.gov Similarly, the N-cyclopropyl group itself can be a precursor to highly reactive cyclopropyl radicals, which can participate in enantioconvergent cross-coupling reactions. colab.ws

Directed Functionalization in Complex Molecule Synthesis

The sulfonamide group is a versatile and effective directing group in C-H activation chemistry. nih.govmdpi.com This strategy allows for the selective functionalization of otherwise inert C-H bonds at positions ortho to the directing group. In the context of N-cyclopropyl-4-iodobenzenesulfonamide, the sulfonamide moiety can direct transition metal catalysts (e.g., Rh(III), Pd(II)) to activate the C-H bonds on the iodinated aromatic ring.

This directed C-H functionalization enables the introduction of a wide range of substituents, including alkyl, aryl, and alkenyl groups, ortho to the sulfonamide. acs.orgacs.org This capacity is particularly valuable for the late-stage functionalization of complex molecules, where direct and selective modification is required without lengthy synthetic sequences. acs.org The ability to perform divergent functionalizations, where different reaction conditions lead to various products from a single starting material, makes the sulfonamide scaffold a powerful tool for generating molecular diversity. acs.org For instance, a molecule already containing the N-cyclopropyl-4-iodobenzenesulfonamide core could be further elaborated by introducing new functional groups at the C-H positions adjacent to the sulfonamide, adding another layer of complexity and functionality. researchgate.net

Table 2: C-H Functionalization Directed by Aryl Sulfonamides

| Reaction Type | Reagent | Catalyst | Typical Yield |

|---|---|---|---|

| Olefination | Alkene | [RhCp*Cl₂]₂ | >80% |

| Arylation | Arylboronic Acid | Pd(OAc)₂ | 70-85% |

| Alkylation | Alkyl Halide | [RhCp*Cl₂]₂ | >80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.